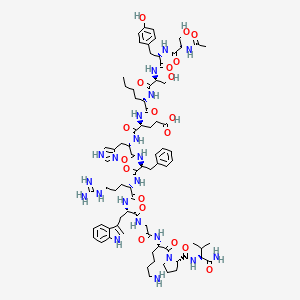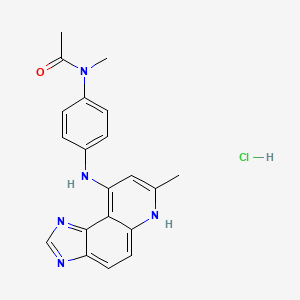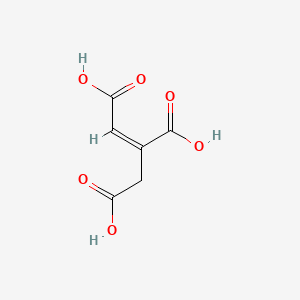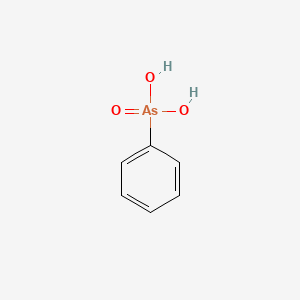
Melanotan I
Overview
Description
Afamelanotide is a synthetic tridecapeptide and a structural analogue of alpha-melanocyte stimulating hormone (alpha-MSH). It is primarily known for its role as a melanocortin receptor agonist, binding predominantly to the melanocortin-1 receptor (MC1R). This compound is marketed under the brand name Scenesse and is used to prevent phototoxicity and reduce pain from light exposure in individuals with erythropoietic protoporphyria .
Mechanism of Action
Target of Action
Melanotan I, a synthetic analogue of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH), primarily targets the melanocortin 1 receptor (MC1R) . MC1R is found on melanocytes, the cells responsible for producing melanin, the pigment that gives skin its color .
Biochemical Pathways
The activation of MC1R leads to an increase in the production of eumelanin, the dark pigment that provides UV protection . This process involves the upregulation of tyrosinase activity and increased melanocyte proliferation . Eumelanin also helps scavenge reactive oxygen species induced by UVR, which can cause damage to DNA, proteins, and lipids .
Result of Action
The primary result of this compound’s action is increased skin pigmentation . By stimulating the MC1R, it promotes melanogenesis, leading to increased skin pigmentation . This increased pigmentation provides a partial barrier to the penetration of UVR and visible light .
Biochemical Analysis
Biochemical Properties
Melanotan I plays a significant role in biochemical reactions by interacting with melanocortin receptors, particularly melanocortin receptor 1. This interaction stimulates the production of melanin in melanocytes. This compound binds to melanocortin receptor 1, which is a G protein-coupled receptor, and activates the adenylate cyclase pathway. This activation leads to an increase in cyclic adenosine monophosphate levels, which in turn stimulates the production of melanin. Additionally, this compound can interact with other melanocortin receptors, such as melanocortin receptor 3, melanocortin receptor 4, and melanocortin receptor 5, although its primary action is on melanocortin receptor 1 .
Cellular Effects
This compound affects various types of cells and cellular processes. In melanocytes, it promotes melanin production, leading to skin tanning. This compound also influences cell signaling pathways by activating the adenylate cyclase pathway, which increases cyclic adenosine monophosphate levels. This activation can affect gene expression and cellular metabolism. This compound has been shown to have effects on other cell types as well, including keratinocytes and fibroblasts, where it can modulate cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to melanocortin receptors, particularly melanocortin receptor 1. Upon binding, this compound activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates various target proteins, leading to changes in gene expression and cellular function. This compound can also interact with other melanocortin receptors, leading to additional effects on cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can affect its long-term effects on cellular function. Studies have shown that this compound can be stable for extended periods under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have also shown that this compound can have sustained effects on melanin production and cellular function, although the extent of these effects can vary depending on the conditions of the study .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can stimulate melanin production without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including nausea, vomiting, and changes in blood pressure. Studies have shown that there is a threshold dose at which this compound can produce its desired effects without causing significant adverse effects. Exceeding this threshold can lead to toxicity and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to melanin production. It interacts with enzymes such as tyrosinase, which is involved in the synthesis of melanin. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in melanin synthesis. Additionally, this compound can interact with cofactors such as cyclic adenosine monophosphate, which plays a role in its activation of the adenylate cyclase pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also affect its localization and accumulation, leading to variations in its effectiveness .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm, where it can interact with melanocortin receptors and activate the adenylate cyclase pathway. Additionally, this compound can localize to the nucleus, where it can affect gene expression and cellular function .
Preparation Methods
Afamelanotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Afamelanotide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted to create analogues with different properties.
Hydrolysis: The peptide bonds in afamelanotide can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Afamelanotide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Afamelanotide is used to study the role of melanocortin receptors in various biological processes, including pigmentation and inflammation.
Medicine: The compound is used in clinical research for the treatment of conditions such as erythropoietic protoporphyria, polymorphic light eruption, and vitiligo. .
Comparison with Similar Compounds
Afamelanotide is unique among melanocortin receptor agonists due to its high stability and prolonged binding to MC1R. Similar compounds include:
Alpha-Melanocyte Stimulating Hormone (alpha-MSH): The natural hormone that afamelanotide is based on. It has a shorter half-life and lower stability compared to afamelanotide.
Melanotan II: Another synthetic analogue of alpha-MSH, primarily used for its tanning effects.
Afamelanotide’s uniqueness lies in its enhanced stability, prolonged receptor binding, and specific therapeutic applications, particularly in the treatment of erythropoietic protoporphyria .
Properties
IUPAC Name |
4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHFGYDRQSXQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H111N21O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of Melanotan-I and how does it exert its effects?
A: Melanotan-I primarily targets the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor found on melanocytes (pigment-producing cells in the skin) [, , , ]. Binding to MC1R activates intracellular signaling cascades, leading to increased production of eumelanin, the darker, more photoprotective type of melanin [, ].
Q2: What are the downstream effects of Melanotan-I binding to MC1R?
A: Melanotan-I binding to MC1R stimulates melanogenesis, the process of melanin production [, ]. This leads to increased pigmentation or "tanning" of the skin, even in the absence of UV exposure [, , , , ]. Additionally, Melanotan-I has been shown to reduce sunburn cell formation, indicating a photoprotective effect [].
Q3: What is the molecular formula and weight of Melanotan-I?
A: Melanotan-I, also known as [Nle4-D-Phe7]-α-melanocyte-stimulating hormone, has the molecular formula C50H69N15O9 and a molecular weight of 1024.2 g/mol [, ].
Q4: Are there specific considerations for the formulation and storage of Melanotan-I?
A: Research has focused on developing controlled-release formulations of Melanotan-I to improve its therapeutic profile. Studies have explored the use of poloxamer 407, a thermo-reversible gel, to achieve controlled release []. Additionally, poly (d,l-lactide-co-glycolide) (PLGA) based implants have been investigated as potential long-term delivery systems [, ].
Q5: Does Melanotan-I possess any catalytic properties?
A5: Melanotan-I is not known to possess catalytic properties. It functions as a peptide agonist, binding to and activating its target receptor to elicit a biological response.
Q6: Have computational methods been used to study Melanotan-I?
A: While specific computational studies on Melanotan-I are limited in the provided literature, research on other melanocortin receptor agonists suggests that techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structure and activity within this class of compounds [].
Q7: How does the structure of Melanotan-I contribute to its potency and selectivity?
A: Melanotan-I is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) [, , , , ]. Modifications in its structure, including the substitution of methionine with norleucine at position 4 and phenylalanine with D-phenylalanine at position 7, contribute to its increased potency and prolonged half-life compared to α-MSH [, , , , ].
Q8: What are the challenges in formulating Melanotan-I for clinical use?
A: Research has focused on overcoming challenges associated with Melanotan-I's stability and delivery. Studies explored controlled-release systems using polymers like PLGA to ensure a sustained and controlled release of the peptide, potentially improving its therapeutic efficacy and reducing the frequency of administration [, , ].
Q9: What is the half-life of Melanotan-I?
A: Following subcutaneous administration, the half-life of Melanotan-I ranges from 0.8 to 1.7 hours for the elimination phase [].
Q10: Has Melanotan-I been investigated in clinical trials?
A: Melanotan-I has been investigated in clinical trials for its potential in treating various skin conditions and as a photoprotective agent [, , , , , , ].
Q11: What are the potential applications of Melanotan-I based on its in vitro and in vivo effects?
A: Preclinical studies have shown that Melanotan-I can increase skin pigmentation and provide photoprotection [, , , , ]. Ongoing research is evaluating its potential for treating various skin conditions, including erythropoietic protoporphyria (EPP), polymorphous light eruption (PMLE), and vitiligo [, , , , ].
Q12: Is there evidence of resistance developing to Melanotan-I's effects?
A12: Information regarding resistance mechanisms to Melanotan-I is limited in the provided research.
Q13: What are the known side effects of Melanotan-I?
A: While generally well-tolerated in clinical trials, Melanotan-I has been associated with some side effects, including nausea, facial flushing, and gastrointestinal upset [, ].
Q14: Are there any biomarkers that can predict the efficacy or response to Melanotan-I treatment?
A: While specific biomarkers for Melanotan-I efficacy are not extensively discussed in the provided research, monitoring changes in skin pigmentation using techniques like reflectometry serves as a direct indicator of the drug's effect [, , ].
Q15: What analytical methods are used to quantify Melanotan-I in biological samples?
A: Researchers utilize high-performance liquid chromatography (HPLC) to quantify Melanotan-I levels in biological samples, ensuring accurate measurement of its concentration for pharmacokinetic and pharmacodynamic studies [].
Q16: Is there information available on the environmental impact of Melanotan-I?
A16: The provided research primarily focuses on the pharmacological and clinical aspects of Melanotan-I. Data regarding its environmental impact or degradation pathways are not discussed.
Q17: How do the solubility characteristics of Melanotan-I affect its formulation and bioavailability?
A: While specific data on Melanotan-I's solubility are not extensively discussed in the provided literature, research highlights the importance of controlled-release formulations, like those using PLGA, to overcome challenges associated with solubility and ensure sustained drug release for optimal therapeutic effect [, , ].
Q18: What is the importance of validating analytical methods for Melanotan-I?
A: Validating analytical methods, such as those using HPLC for quantifying Melanotan-I, is crucial for ensuring the accuracy, precision, and reliability of measurements in biological samples []. This rigorous validation process ensures the quality and integrity of data generated in preclinical and clinical studies.
Q19: What quality control measures are important during the development and production of Melanotan-I?
A19: Stringent quality control measures are essential throughout the development and production of Melanotan-I to guarantee its purity, potency, and safety. These measures may include rigorous analytical testing, adherence to Good Manufacturing Practices (GMP), and stability studies to ensure consistent product quality.
Q20: Does Melanotan-I induce any immune responses?
A20: The provided literature does not delve into specific details regarding the immunogenicity of Melanotan-I.
Q21: Are there any known interactions between Melanotan-I and drug transporters?
A21: The available research does not provide information regarding interactions between Melanotan-I and drug transporters.
Q22: Does Melanotan-I affect the activity of drug-metabolizing enzymes?
A22: The provided literature primarily focuses on the pharmacological effects of Melanotan-I. Information regarding its potential to induce or inhibit drug-metabolizing enzymes is not discussed.
Q23: What is known about the biocompatibility and biodegradability of Melanotan-I and its delivery systems?
A: Research has explored biodegradable polymers like PLGA for developing controlled-release Melanotan-I formulations [, , ]. The use of such biocompatible and biodegradable materials aims to minimize potential adverse effects and ensure safe elimination from the body after the drug is released.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















